molecular formula C16H15N3S2 B12411043 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione

3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12411043
M. Wt: 313.4 g/mol
InChI Key: LKVNAOJAHUJADA-UHFFFAOYSA-N
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Description

3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the phenyl and phenylsulfanyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-thione with 2-bromoethyl phenyl sulfide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C16H15N3S2

Molecular Weight

313.4 g/mol

IUPAC Name

3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3S2/c20-16-18-17-15(13-7-3-1-4-8-13)19(16)11-12-21-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)

InChI Key

LKVNAOJAHUJADA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2CCSC3=CC=CC=C3

Origin of Product

United States

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